2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 4-chlorophenyl-substituted imidazole core connected via a thioether linkage to an acetamide group, which is further bonded to a thiazol-2-yl moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and coupling strategies, as seen in analogous compounds (e.g., chloroacetyl chloride-mediated acetamide formation ).
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS2/c15-10-1-3-11(4-2-10)19-7-5-17-14(19)22-9-12(20)18-13-16-6-8-21-13/h1-8H,9H2,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHVQWNDAYXCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=NC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl imidazole with thiazole-2-yl acetamide under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives of thiazole and imidazole exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide showed promising activity against various bacterial strains, including resistant strains like Staphylococcus aureus .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound and its derivatives. For example:
- A derivative was tested against A549 human lung adenocarcinoma cells, showing an IC50 value of 23.30 mM, indicating moderate cytotoxicity .
- Another study reported that thiazole-integrated compounds exhibited selective cytotoxicity against glioblastoma and melanoma cell lines, with some derivatives outperforming standard chemotherapy agents .
Case Studies
- Anticancer Activity Evaluation :
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can be contextualized against related acetamide derivatives (Table 1). Key comparisons include substituent effects, physicochemical properties, and reported bioactivities.
Table 1: Structural and Functional Comparison of Analogous Acetamide Derivatives
Structural and Electronic Variations
- Chlorinated Aryl Groups: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to non-halogenated analogs (e.g., coumarin-linked derivatives ). However, dichlorophenyl variants (e.g., 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide ) may exhibit stronger electron-withdrawing effects, altering binding interactions.
- Thiazole-to-benzothiazole substitutions (e.g., anticonvulsant derivatives ) increase aromatic surface area, possibly enhancing CNS penetration.
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide , also known by its CAS number 1226455-85-1 , is a synthetic organic molecule that exhibits significant potential in medicinal chemistry. This article delves into its biological activities, including antimicrobial, anticancer, and anticonvulsant effects, supported by various research findings and data.
Chemical Structure and Properties
This compound features a complex structure comprising an imidazole ring, a thiazole ring, and several functional groups. Its molecular formula is , and it has a molecular weight of 317.79 g/mol . The presence of the chlorophenyl and phenyl groups enhances its hydrophobic interactions, potentially increasing its binding affinity to biological targets.
Synthesis
The synthesis of This compound typically involves multiple steps:
- Formation of the Imidazole Ring : Achieved through the condensation of aldehydes with amines.
- Thioether Formation : Involves reacting the imidazole derivative with a thiol.
- Acetamide Formation : Final step where the thioether reacts with an acetamide derivative .
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, possess notable antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes. Studies have shown that related thiazole compounds exhibit activity against various bacterial strains, suggesting potential for development as antimicrobial agents .
Anticancer Activity
The compound has demonstrated promising anticancer properties in various studies. For instance, thiazole-containing compounds have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins, which are crucial for cell survival. Specific analogues have exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 | < 1.98 |
| Other Thiazole Derivative | Jurkat | < 1.61 |
The structure–activity relationship (SAR) studies indicate that modifications in the phenyl ring can significantly enhance cytotoxic activity .
Anticonvulsant Activity
In addition to anticancer effects, thiazole derivatives have been evaluated for their anticonvulsant properties. Research has shown that certain thiazole compounds can effectively reduce seizure activity in animal models, indicating their potential as therapeutic agents for epilepsy .
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives in treating various diseases:
- Anticancer Study : A study conducted on multiple cancer cell lines demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity and induced apoptosis at low concentrations .
- Antimicrobial Evaluation : A series of synthesized thiazoles were tested against ten bacterial and fungal species, showing promising antimicrobial activity across the board .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 1-(4-chlorophenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base, typically in ethanol under reflux (3–6 hours). The reaction requires stoichiometric ratios of reactants and controlled temperatures (70–80°C) to minimize side products .
- Validation : Monitor reaction progress via TLC, and purify the product using recrystallization (ethanol/water mixture) .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?
- Techniques :
- IR Spectroscopy : Confirm thioether (C–S, ~650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1680 cm⁻¹) functional groups .
- NMR (¹H/¹³C) : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and thiazole), imidazole C-2 proton (δ ~6.8 ppm), and acetamide methylene (δ ~4.2 ppm) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Q. How can researchers optimize yield and scalability for multi-gram synthesis?
- Strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance reactivity, but ensure post-reaction neutralization to avoid decomposition .
- Scale reactions incrementally (0.1 mol → 1 mol) with rigorous temperature control.
- Employ column chromatography (silica gel, ethyl acetate/hexane) for intermediate purification .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of analogs against biological targets?
- Approach :
- Synthesize derivatives with variations in the chlorophenyl (e.g., fluorophenyl, bromophenyl) or thiazole (e.g., methylthiazole) moieties .
- Test in vitro bioactivity (e.g., antimicrobial, kinase inhibition) and correlate with electronic (Hammett σ) or steric (Taft ES) parameters .
- Use molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or bacterial enzymes .
Q. How can contradictory spectral or crystallographic data be resolved during structural elucidation?
- Case Study : If NMR suggests planar imidazole-thiazole alignment but X-ray crystallography shows a dihedral angle (e.g., 61.8° in related compounds), re-examine solvent effects or crystal packing forces. Hydrogen-bonding patterns (N–H⋯N) in crystals may distort solution-phase conformations .
- Validation : Compare experimental data with DFT-optimized structures (B3LYP/6-31G*) to identify discrepancies .
Q. What crystallographic insights are critical for understanding intermolecular interactions in this compound?
- Key Findings :
- The thiazole and imidazole rings exhibit π-π stacking (3.5–4.0 Å spacing) in crystal lattices .
- N–H⋯N hydrogen bonds (2.8–3.0 Å) form inversion dimers, stabilizing the crystal structure .
- Chlorine atoms participate in halogen bonding (Cl⋯S, ~3.3 Å) with adjacent molecules .
Q. How should researchers design stability studies under physiological conditions?
- Protocol :
- Incubate the compound in PBS (pH 7.4) and human liver microsomes (37°C, 24 hours).
- Monitor degradation via LC-MS and identify metabolites (e.g., oxidative desulfurization or amide hydrolysis) .
- Compare half-life (t₁/₂) with analogs to assess metabolic resistance .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for interpreting dose-response data in biological assays?
- Methods :
- Fit sigmoidal curves (GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
- Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (p < 0.05) .
Q. How can computational modeling guide the design of derivatives with improved solubility?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
